2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane
Overview
Description
2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane is an organic compound with the molecular formula C10H9F3O2 It is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to an oxirane ring
Mechanism of Action
Target of Action
The primary target of 2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane is the adenosine monophosphate (AMP)-activated protein kinase (Ampk) . Ampk is a central regulator of metabolic pathways and plays a crucial role in maintaining energy homeostasis in cells .
Mode of Action
This interaction could lead to changes in the regulation of metabolic pathways controlled by Ampk .
Biochemical Pathways
The compound’s interaction with Ampk affects various biochemical pathways. Ampk is a key regulator of multiple metabolic pathways, including glucose and lipid metabolism . Therefore, modulation of Ampk activity can have downstream effects on these pathways .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its influence on Ampk activity and the subsequent regulation of metabolic pathways . For instance, increasing Ampk activity has been associated with improved insulin sensitivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane typically involves the reaction of 4-(trifluoromethyl)phenol with epichlorohydrin. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through the formation of an intermediate glycidyl ether, which is then cyclized to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane
- 2-((4-Bromo-2-fluorophenoxy)methyl)oxirane
- 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane
Uniqueness
2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane is unique due to the presence of the trifluoromethyl group, which imparts distinctive chemical properties, such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the development of pharmaceuticals
Properties
IUPAC Name |
2-[[4-(trifluoromethyl)phenoxy]methyl]oxirane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)7-1-3-8(4-2-7)14-5-9-6-15-9/h1-4,9H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOFXQNABVOHIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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